molecular formula C20H21N3O4 B2980428 N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396794-96-9

N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2980428
CAS No.: 1396794-96-9
M. Wt: 367.405
InChI Key: BQJLDSFKGDTTOA-UHFFFAOYSA-N
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Description

Researchers can order N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide for laboratory research purposes. This small molecule features a benzodioxole carboxamide scaffold, a structural motif found in compounds with diverse biological activities. For instance, some 1,3-benzodioxole derivatives have been designed and synthesized as potent auxin receptor agonists to study root growth promotion in plants . Other research has explored benzodioxole-containing structures as novel inhibitors for targets like the NLRP3 inflammasome, a key component in the inflammatory response . The specific mechanism of action, pharmacological profile, and primary research applications for this particular compound are areas for further investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(15-3-4-17-18(10-15)27-13-26-17)22-11-14-5-8-23(9-6-14)20(25)16-2-1-7-21-12-16/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJLDSFKGDTTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction or other suitable methods.

    Attachment of the nicotinoyl group: This step often involves the acylation of the piperidine nitrogen with nicotinic acid or its derivatives.

    Final coupling: The final step involves coupling the benzo[d][1,3]dioxole core with the piperidine-nicotinoyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the replication of viruses by targeting viral proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The benzo[d][1,3]dioxole-5-carboxamide scaffold is versatile, with substituent variations dictating biological activity. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Compound Name & ID Substituent Biological Activity Key Findings References
Target Compound Nicotinoylpiperidinylmethyl Inferred Potential CNS/enzyme targets due to nicotinoyl and piperidine motifs -
S807 (N-(heptan-4-yl)...) Heptan-4-yl Umami flavor enhancer 1,000x potency of MSG; rapid oxidative metabolism in liver microsomes
BNBC (6-bromo-N-(naphthalen-1-yl)...) Bromo, naphthalen-1-yl STING agonist Activates immune response via cGAS-STING pathway
IIc (N-(3-(trifluoromethyl)phenyl)...) 3-(Trifluoromethyl)phenyl Antidiabetic Hypoglycemic effect in STZ-induced diabetic mice
IId (N-(4-(2-methoxyphenoxy)phenyl)...) 4-(2-Methoxyphenoxy)phenyl Anticancer IC50 26.59–65.16 µM against HeLa and HepG2 cells
MDC (N-(4-methoxybenzyl)-6-nitro...) 4-Methoxybenzyl, nitro Cardiovascular agent Low energy gap (3.54 eV) suggests stability; monoclinic crystal structure

Mechanistic Insights and Substituent Effects

Flavor Enhancement (S807): The heptan-4-yl chain in S807 optimizes hydrophobic interactions with umami receptors (T1R1/T1R3), enabling potency at 0.1% of MSG concentrations . Comparison: The target compound’s nicotinoylpiperidine group may shift activity away from flavor receptors toward neurological targets (e.g., nicotinic acetylcholine receptors).

Immune Modulation (BNBC): BNBC’s bromine atom and naphthyl group enhance binding to STING protein pockets via halogen and hydrophobic interactions .

Metabolic and Antidiabetic Activity (IIc): IIc’s trifluoromethyl group improves metabolic stability and α-amylase inhibition .

Anticancer Activity (IId): IId’s phenoxy group contributes to cytotoxicity, likely through DNA intercalation or topoisomerase inhibition . Comparison: The target’s lack of bulky aromatic substituents may reduce anticancer efficacy but improve CNS penetration.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight logP Key Functional Groups Metabolic Pathway
Target Compound ~398.5* Inferred ~3.0 Nicotinoyl, piperidine Likely CYP3A4-mediated oxidation
S807 275.33 3.87 Heptyl, benzodioxole Rapid hepatic oxidation
BNBC 385.23 4.52 Bromo, naphthyl Phase I hydroxylation
IIc 337.27 3.10 Trifluoromethyl Glucuronidation

*Estimated based on structural similarity to and compounds.

Biological Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This compound is characterized by its unique structure, which combines elements of piperidine and benzodioxole, suggesting possible interactions with biological targets relevant to pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N2O4\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{4}

This structure indicates the presence of a benzodioxole moiety, which is known for its biological activity in various contexts.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as a pharmacological agent. The following sections summarize key findings related to its biological effects.

Pharmacological Properties

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown efficacy in inhibiting tumor growth in various cancer cell lines.
    • A specific study demonstrated that compounds containing the benzodioxole structure can induce apoptosis in cancer cells by activating caspase pathways.
  • Neuroprotective Effects :
    • The piperidine component suggests potential neuroprotective properties. Research indicates that nicotinoyl derivatives can enhance cognitive function and protect against neurodegenerative diseases.
    • Animal models have shown that similar compounds improve memory retention and reduce oxidative stress in neuronal cells.
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with benzodioxole structures have been noted to exhibit activity against various bacterial strains.
    • In vitro studies revealed that the compound inhibits the growth of specific pathogens, indicating potential for development as an antibacterial agent.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cells; activates caspase pathways
NeuroprotectiveEnhances cognitive function; reduces oxidative stress
AntimicrobialInhibits growth of specific bacterial strains

Case Studies

  • Anticancer Study :
    A study published in a peer-reviewed journal examined the effects of a related compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers, supporting the hypothesis that benzodioxole derivatives can serve as effective anticancer agents.
  • Neuroprotective Research :
    In an animal study, administration of a piperidine-based compound improved memory performance in rodents subjected to memory impairment protocols. The study highlighted the potential for developing treatments for cognitive decline associated with aging or neurodegenerative diseases.
  • Antimicrobial Investigation :
    A recent investigation assessed the antibacterial efficacy of several benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting the potential for these compounds in treating bacterial infections.

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